2-Cyano-2'-methoxybenzophenone

Description

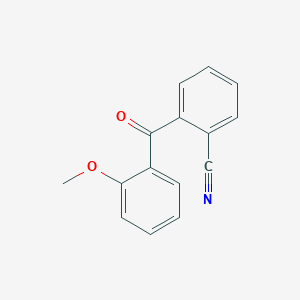

2-Cyano-2'-methoxybenzophenone (CAS: 1737-27-5) is a substituted benzophenone featuring a cyano (-CN) group at the 2-position and a methoxy (-OCH₃) group at the 2'-position of the aromatic rings. This compound is characterized by its electron-deficient aromatic system due to the electron-withdrawing cyano substituent, which enhances its reactivity in electrophilic and nucleophilic reactions. It is commonly utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and advanced materials. The purity of commercially available samples is typically 95% or higher, as noted in supplier listings .

Properties

IUPAC Name |

2-(2-methoxybenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-14-9-5-4-8-13(14)15(17)12-7-3-2-6-11(12)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTULQQUFGRXSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616406 | |

| Record name | 2-(2-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746652-00-6 | |

| Record name | 2-(2-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2’-methoxybenzophenone typically involves the reaction of 2-methoxybenzoyl chloride with benzonitrile in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Methoxybenzoyl chloride+BenzonitrileBase, Reflux2-Cyano-2’-methoxybenzophenone

Industrial Production Methods

In industrial settings, the production of 2-Cyano-2’-methoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2’-methoxybenzophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted benzophenone derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substituted Benzophenone Derivatives: Formed through nucleophilic substitution.

Aminobenzophenone: Formed through the reduction of the cyano group.

Hydroxybenzophenone: Formed through the oxidation of the methoxy group.

Scientific Research Applications

2-Cyano-2’-methoxybenzophenone is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe for biochemical assays.

Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-2’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key compounds with structural or functional similarities to 2-Cyano-2'-methoxybenzophenone:

Reactivity and Electronic Effects

- Cyano vs. Bromo Groups: The cyano group in this compound is a strong electron-withdrawing group, making the aromatic ring highly electrophilic. In contrast, the bromine in 2-Bromo-4'-methoxyacetophenone acts as a leaving group, favoring nucleophilic substitution reactions (e.g., Suzuki couplings) .

- Hydroxyl vs. Methoxy Groups: The hydroxylated benzophenone from P. macrocarpa () exhibits greater polarity and hydrogen-bonding capacity due to multiple -OH groups, unlike the methoxy group in this compound, which reduces solubility in polar solvents .

- Fluoro vs. Cyano Substituents: Fluorine in 4-fluoro-4'-methoxybenzophenone increases metabolic stability and lipophilicity, whereas the cyano group in this compound enhances electrophilicity, making it more reactive in ketone-based condensations .

Research Findings and Limitations

- Synthetic Utility: The cyano group in this compound facilitates nucleophilic aromatic substitution, a reaction less feasible in hydroxylated analogs due to competing hydrogen bonding .

- Stability Concerns: Fluorinated analogs (e.g., 4-fluoro-4'-methoxybenzophenone) exhibit superior thermal stability compared to cyano derivatives, which may degrade under prolonged heating .

Biological Activity

2-Cyano-2'-methoxybenzophenone (CMB) is an organic compound with the molecular formula CHNO. It is a derivative of benzophenone, characterized by the presence of both a cyano group and a methoxy group. This compound has garnered significant attention in various fields, including organic chemistry, pharmacology, and materials science, due to its unique structural properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano group acts as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects.

Pharmacological Applications

Recent studies have highlighted the potential pharmacological applications of CMB:

- Anticancer Activity: CMB has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, it has been reported to induce apoptosis in various cancer cell lines by activating caspase pathways.

- Antioxidant Properties: The compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage in various diseases, including neurodegenerative disorders.

- Enzyme Inhibition: CMB has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism.

Case Studies

-

In Vitro Studies on Cancer Cell Lines:

A study conducted on human breast cancer cell lines demonstrated that treatment with CMB resulted in a dose-dependent reduction in cell viability. The IC value was determined to be approximately 15 µM, indicating significant anticancer potential. -

Oxidative Stress Mitigation:

In a model of oxidative stress induced by hydrogen peroxide, CMB treatment significantly reduced reactive oxygen species (ROS) levels compared to control groups. This suggests its potential role as a therapeutic agent in oxidative stress-related conditions. -

Enzyme Interaction Studies:

Research focusing on the interaction between CMB and cytochrome P450 enzymes revealed that it competes with typical substrates for binding sites, leading to altered metabolic clearance rates for drugs processed by these enzymes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Cyano-4'-methoxybenzophenone | Similar cyano and methoxy groups | Anticancer properties |

| 2-Cyano-2'-hydroxybenzophenone | Hydroxy group instead of methoxy | Antioxidant activity |

| 2-Cyano-2'-methylbenzophenone | Methyl group instead of methoxy | Antimicrobial properties |

Unique Features

The combination of the cyano and methoxy groups in CMB provides unique reactivity and biological activity compared to similar compounds. This structural uniqueness allows for versatile applications in synthetic chemistry and potential therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.